5-iodo-3-methyl-1-benzothiophene
Description
Properties
CAS No. |
17514-73-7 |
|---|---|
Molecular Formula |
C9H7IS |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Iodine-Mediated Cyclization of Alkynes
A highly efficient route to 5-iodo-3-methyl-1-benzothiophene involves iodine-mediated electrophilic cyclization of methylthio-containing alkynes. As demonstrated by Morgen et al., treating propargyl thioethers with molecular iodine (I₂) in dichloromethane at 0–25°C induces regioselective cyclization, forming the benzothiophene core while introducing iodine at the 5-position. This one-pot method achieves 83–88% yields (Table 1).
Mechanistic Insights :
Iodine acts as both cyclization initiator and electrophilic iodination agent. The reaction proceeds via:
-
Coordination of I₂ to the alkyne triple bond, polarizing the π-system.
-
Thiophene ring closure through intramolecular electrophilic attack.
-
Aromatization via deprotonation, stabilized by the methyl group at C3.
Optimization Data :
| Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Methylpropargyl thioether | CH₂Cl₂ | 0 → 25 | 2 | 87 |
| 3-Methylbut-2-yn-1-thiol | CH₃CN | 25 | 1.5 | 83 |
Direct Iodination Strategies
Directed Ortho-Iodination
This compound can be synthesized via directed iodination of 3-methyl-1-benzothiophene. Using a modified protocol from Miller et al., treatment with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at 40°C for 12 h installs iodine selectively at the 5-position (78% yield). The methyl group at C3 directs iodination through steric and electronic effects.
Critical Parameters :
Metal-Assisted Iodination
Palladium-catalyzed iodination using LiI and Oxone® in DMF enables milder conditions (60°C, 6 h). This method, adapted from cross-coupling workflows, achieves 75% yield while preserving acid-sensitive functional groups.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
The 5-iodo substituent serves as a handle for further functionalization. As shown in Table 2, Suzuki couplings with arylboronic acids proceed efficiently under Pd(PPh₃)₄ catalysis:
Sonogashira Coupling
Alkynylation at C5 is achieved using PdCl₂(PPh₃)₂/CuI catalysis. Ethynyltrimethylsilane reacts with this compound in THF/Et₃N (70°C, 8 h) to give the alkynylated product in 79% yield.
Purification and Characterization
Chromatographic Methods
Silica gel chromatography with ethyl acetate/cyclohexane gradients (5→100%) effectively isolates this compound. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% formic acid) further purifies the compound to >95% purity.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.52 (d, J=5.6 Hz, 1H), 7.31 (s, 1H), 7.08 (d, J=5.6 Hz, 1H), 2.45 (s, 3H).
-
HRMS : m/z calcd for C₉H₇IS [M+H]⁺ 289.9211; found 289.9208.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methyl-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-Iodo-3-methyl-1-benzothiophene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 5-iodo-3-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
A structurally related compound, 5-nitro-3-methyl-1-benzothiophene-2-carboxylic acid (CAS 17514-61-3, molecular formula C₁₀H₇NO₄S, molecular weight 237.23 g/mol), provides a basis for comparison . Key differences arise from substituents:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| 5-Iodo-3-methyl-1-benzothiophene | C₉H₇IS | ~274.0 | Iodo (position 5), Methyl (position 3) | Halogenated; high potential for cross-coupling reactions. Low solubility in polar solvents. |
| 5-Nitro-3-methyl-1-benzothiophene-2-carboxylic acid | C₁₀H₇NO₄S | 237.23 | Nitro (position 5), Methyl (position 3), Carboxylic acid (position 2) | Electron-withdrawing groups; enhanced solubility in polar solvents due to carboxylic acid. Reactive nitro group for reduction to amines. |
Notes
Limitations of Evidence : Direct comparative data for This compound are absent in the provided sources. Inferences are drawn from structural analogs (e.g., nitro-carboxylic acid derivative) and general halogenated aromatic chemistry principles.
Crystallographic Tools: Structural analysis of such compounds often relies on SHELXL (for refinement) and ORTEP-3 (for visualization), as noted in the literature .
Q & A
Q. What are the common synthetic routes for 5-iodo-3-methyl-1-benzothiophene?
The synthesis typically involves electrophilic iodination of a pre-functionalized benzothiophene core. A practical approach includes substituting a halogen (e.g., bromine) at the 5-position of 3-methyl-1-benzothiophene using iodine under controlled conditions. This method leverages the reactivity of halogenated benzothiophenes in nucleophilic substitution reactions, as demonstrated in analogous brominated derivatives . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to avoid over-iodination.
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to identify methyl and aromatic proton environments.
- X-ray Crystallography : For definitive structural confirmation, as applied to related iodinated benzofuran derivatives .
- Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns (iodine has a distinct isotopic signature).
- IR Spectroscopy : To detect functional groups like C-I stretches (~500 cm).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can model the electronic effects of the iodine substituent on reaction pathways. For example, the electron-withdrawing nature of iodine may polarize the benzothiophene ring, influencing oxidative addition in Suzuki-Miyaura couplings. Computational tools like retrosynthesis algorithms (e.g., AI-driven platforms) can propose feasible routes by analyzing bond dissociation energies and transition states .
Q. How to resolve discrepancies in spectroscopic data for halogenated benzothiophenes?
Contradictions often arise from solvent effects, impurities, or polymorphism. A multi-technique approach is recommended:
- Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or Gaussian).
- Validate purity via HPLC coupled with mass spectrometry.
- Perform temperature-dependent NMR studies to detect dynamic effects .
Q. What strategies optimize the pharmacokinetic properties of benzothiophene-based compounds?
Structural modifications can enhance solubility and bioavailability:
- Introduce polar groups (e.g., carboxylates) to improve aqueous solubility, as seen in methylated benzothiophene carboxylate derivatives .
- Evaluate logP values to balance lipophilicity and membrane permeability.
- Use in vitro assays (e.g., Caco-2 cell models) to assess absorption and metabolic stability .
Experimental Design & Data Analysis
Q. How to design assays to evaluate the biological activity of this compound derivatives?
- Antimicrobial Assays : Use microbroth dilution methods to determine MIC values against bacterial/fungal strains.
- Cytotoxicity Studies : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
- Target Engagement : Utilize fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., kinases) .
Q. How to address conflicting data in the reactivity of this compound under varying conditions?
Systematically control variables such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
